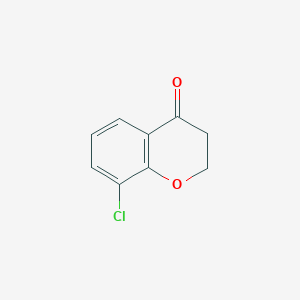

8-Chlorochroman-4-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

8-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWENHHJICDZGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553194 | |

| Record name | 8-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49701-11-3 | |

| Record name | 8-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Chlorochroman 4 One and Its Derivatives

Classical and Advanced Synthetic Approaches to Chroman-4-one Core Structures

The construction of the chroman-4-one core is a pivotal step in the synthesis of 8-chlorochroman-4-one and its derivatives. Over the years, several synthetic strategies have been refined to improve efficiency and allow for diverse functionalization.

Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Ring Closure

A prevalent and effective method for synthesizing chroman-4-one derivatives involves a two-step, one-pot reaction sequence: a base-promoted aldol condensation followed by an intramolecular oxa-Michael ring closure. helsinki.fiacs.org This approach typically starts with a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. helsinki.fi The presence of a base, such as N,N-diisopropylamine (DIPA), facilitates the initial aldol condensation. acs.org The subsequent ring closure to form the chroman-4-one ring is also promoted by the base. helsinki.fiacs.org

The reaction is versatile, allowing for the synthesis of a wide array of chroman-4-one derivatives by varying the substituents on both the 2'-hydroxyacetophenone and the aldehyde. For instance, the synthesis of 2-alkyl-chroman-4-ones has been successfully achieved using this method. helsinki.fi However, the reaction conditions, including the choice of base, can be critical. For example, in some cases, using triethylamine (B128534) as the base can prevent the formation of unwanted byproducts. helsinki.fi

This tandem oxa-Michael/Michael addition reaction has been shown to be an efficient route for creating tetrasubstituted chromanone derivatives from 2-hydroxyacetophenones and alkynyl nitriles. acs.org The process can be visualized as the conjugate addition of the phenoxide, generated from the 2'-hydroxyacetophenone, to an in-situ formed α,β-unsaturated ketone (chalcone), which results from the initial aldol condensation. tamu.edu

Radical Cyclization Reactions for Functionalized Chroman-4-ones

Radical cyclization reactions have emerged as a powerful tool for the synthesis of functionalized chroman-4-ones. researchgate.netresearchgate.net These reactions often proceed through a cascade mechanism, allowing for the construction of the chroman-4-one scaffold with high efficiency and functional group tolerance. researchgate.net

One notable approach involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes. researchgate.netresearchgate.net This process can be initiated by various radicals, including alkyl, acyl, phosphoryl, trifluoromethyl, and sulfonyl radicals. researchgate.net For example, a metal-free method utilizes the generation of carbamoyl (B1232498) radicals from oxamic acids, which then undergo a decarboxylative radical cascade cyclization with 2-(allyloxy)arylaldehydes to produce amide-containing chroman-4-ones. researchgate.net Similarly, alkoxycarbonyl radicals, generated from the decarboxylation of oxalates, can trigger a cascade radical cyclization to yield ester-functionalized chroman-4-ones. researchgate.net

These radical-initiated cascade cyclizations are attractive due to their ability to introduce a variety of functional groups into the chroman-4-one structure in a single step. rsc.org For instance, this strategy has been employed to synthesize phosphonate, azide, and hydroxy functionalized chroman-4-ones. rsc.org The mechanism is believed to involve the intramolecular addition of an in-situ generated acyl radical onto the alkene, followed by a selective nucleophilic radical-electrophilic radical cross-coupling. rsc.org

Polyphosphoric Acid (PPA) Catalyzed Cyclization of Phenoxypropanoic Acids

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, valued for its strong dehydrating properties and its ability to catalyze cyclization reactions. sigmaaldrich.comresearchgate.net In the context of chroman-4-one synthesis, PPA is particularly effective in promoting the cyclization of phenoxypropanoic acids. researchgate.net

This method involves the intramolecular Friedel-Crafts acylation of a 3-(phenoxy)propanoic acid derivative. The strong acidic nature of PPA facilitates the formation of an acylium ion, which then attacks the aromatic ring to form the six-membered heterocyclic ring of the chroman-4-one. The reaction is typically carried out at elevated temperatures.

PPA has also been utilized in the one-pot synthesis of flavanones (2-arylchroman-4-ones) from 2-hydroxyacetophenones and benzaldehydes. nih.gov In this case, PPA acts as both an acid catalyst and a dehydrating agent, promoting the initial condensation and the subsequent cyclization. nih.gov The efficiency of this reaction can be influenced by the electronic properties of the substituents on the starting materials, with electron-donating groups generally leading to higher yields. nih.gov The use of silica (B1680970) gel-supported PPA has also been explored as a recyclable heterogeneous catalyst for similar transformations. scispace.com

Microwave-Assisted Synthetic Protocols for Chroman-4-ones

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. anton-paar.com This technology has been successfully applied to the synthesis of chroman-4-ones and their derivatives, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net

A notable application is in the base-promoted aldol condensation and intramolecular oxa-Michael addition pathway. acs.org For example, the synthesis of 2-alkyl-chroman-4-ones from 2'-hydroxyacetophenones and aldehydes can be efficiently carried out in a microwave reactor using N,N-diisopropylamine (DIPA) as a base in ethanol (B145695). acs.org This approach has been used to synthesize a series of substituted chroman-4-one derivatives in moderate to good yields. researchgate.net

Microwave irradiation has also been employed in the one-pot synthesis of more complex chromanone scaffolds, such as linear and angular furochromanones. researchgate.net These reactions often proceed with high yields and offer a rapid and efficient route to these fused heterocyclic systems. researchgate.net The Vilsmeier-Haack reaction, used to introduce a formyl group, has also been successfully performed under microwave conditions to synthesize chromene-carbaldehyde derivatives. researchgate.net

| Starting Materials | Reagents | Conditions | Product | Yield | Reference |

| 2'-Hydroxyacetophenone, Aldehyde | DIPA, Ethanol | Microwave, 170°C, 1-2 h | 2-Substituted Chroman-4-one | Moderate to Good | acs.org |

| o-Hydroxy acetyl benzofurans, Aliphatic aldehydes | Pyrrolidine (B122466) | Microwave irradiation | Furochromanone derivatives | High | researchgate.net |

| 8-Aryl-4-methyl-8,9-dihydropyrano[2,3-f]chromene-2,10-diones | Vilsmeier-Haack reagent | Microwave irradiation | 8-Aryl-10-chloro-4-methyl-2-oxo-2,8-dihydropyrano[2,3-f]chromene-9-carbaldehydes | - | researchgate.net |

Synthesis via O-hydroxyarylcarbonyl Compounds and Carbonyl Compounds

A general and straightforward method for the preparation of chroman-4-ones involves the reaction of an o-hydroxyarylcarbonyl compound with a carbonyl compound in the presence of an amine catalyst, such as pyrrolidine. google.com This process is particularly useful for synthesizing 2,2-disubstituted chroman-4-ones.

The reaction can be performed by simply mixing the starting materials and the amine catalyst, often at room temperature, followed by heating to drive the reaction to completion by removing the water formed. google.com For example, the reaction of o-hydroxyacetophenone with cyclopentanone (B42830) in the presence of pyrrolidine yields 2,2-tetramethylenechroman-4-one in high yield. google.com This method offers a significant advantage over older procedures that often resulted in mixtures of products and required very long reaction times. google.com

This approach is versatile and can be applied to a variety of o-hydroxyarylcarbonyl compounds and carbonyl compounds, allowing for the synthesis of a diverse range of chroman-4-one derivatives.

Stereoselective Synthesis and Enantiomeric Purity of this compound and Analogues

The stereoselective synthesis of chroman-4-one derivatives is of great interest, as the biological activity of chiral molecules often resides in a single enantiomer. While the synthesis of racemic chroman-4-ones is well-established, the development of methods to produce enantiomerically pure or enriched compounds is a more recent focus.

For some chroman-4-one analogues, it has been observed that the individual enantiomers exhibit only small differences in their biological activity. helsinki.fi However, achieving high enantiomeric purity is often crucial for the development of therapeutic agents.

One successful approach to obtaining enantiopure chromanols, which are precursors to or reduction products of chromanones, is through biocatalysis. For instance, the enantiopure synthesis of (S)-6-chlorochroman-4-ol has been achieved with greater than 99% enantiomeric excess through the whole-cell biotransformation of 6-chlorochroman-4-one (B184904) using Lactobacillus paracasei. nih.gov This biocatalytic reduction represents an environmentally friendly and highly selective method for producing chiral chromanol building blocks. nih.gov

Biocatalytic Approaches for Asymmetric Reduction (e.g., Lactobacillus paracasei BD101)

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. sci-hub.senih.gov The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a key transformation. One notable biocatalyst employed for this purpose is the whole-cell system of Lactobacillus paracasei BD101. sci-hub.senih.govnih.gov

This bacterial strain has demonstrated high efficiency and enantioselectivity in the reduction of various ketones. nih.govresearchgate.netnih.gov For instance, in the reduction of 6-chlorochroman-4-one, Lactobacillus paracasei BD101 serves as a whole-cell biocatalyst to produce (S)-6-chlorochroman-4-ol with high enantiomeric excess. sci-hub.senih.gov This biocatalytic method is recognized for being an environmentally friendly, inexpensive, and effective alternative to traditional chemical catalysts. nih.govnih.gov The use of whole cells is particularly advantageous as it obviates the need for costly enzyme purification.

Research has shown that Lactobacillus paracasei BD101 is effective in the asymmetric reduction of bulky substrates, yielding enantiomerically pure products. nih.gov This capability is attributed to the presence of alcohol dehydrogenases within the microorganism that facilitate the stereospecific reduction. sci-hub.se

Optimization of Bioreduction Conditions for Enantiopure Products

To maximize the yield and enantiomeric excess (ee) of the desired chiral alcohol, systematic optimization of the bioreduction conditions is crucial. sci-hub.senih.gov Key parameters that influence the efficiency of the biocatalytic process include pH, temperature, incubation time, and agitation speed. sci-hub.seresearchgate.net

For the asymmetric reduction of 6-chlorochroman-4-one using Lactobacillus paracasei BD101, studies have systematically optimized these conditions. sci-hub.se It was found that temperature plays a critical role; for example, a decrease in conversion rate was observed as the temperature increased from 28°C to 35°C. sci-hub.se The optimal temperature for achieving maximum conversion and enantiomeric excess was determined to be 28°C. sci-hub.se Similarly, the incubation period and agitation speed were adjusted to enhance the efficiency of the biotransformation. sci-hub.se

Under optimized conditions (28°C, 200 rpm, 48 hours, and pH 6.5), the asymmetric bioreduction of 6-chlorochroman-4-one on a gram scale yielded (S)-6-chlorochroman-4-ol with a 94% yield and an enantiomeric excess greater than 99%. sci-hub.se This demonstrates the effectiveness of process optimization in achieving highly pure enantiomeric products suitable for industrial applications. sci-hub.senih.gov

Table 1: Optimized Conditions for Bioreduction of 6-chlorochroman-4-one

| Parameter | Optimal Value |

| Biocatalyst | Lactobacillus paracasei BD101 |

| Temperature | 28°C |

| Agitation Speed | 200 rpm |

| Incubation Time | 48 hours |

| pH | 6.5 |

| Yield | 94% |

| Enantiomeric Excess (ee) | >99% |

This table summarizes the optimized parameters for the asymmetric bioreduction of 6-chlorochroman-4-one using L. paracasei BD101, resulting in high yield and enantioselectivity. sci-hub.se

Chiral Precursors and Industrial Scale-Up of Enantioselective Synthesis

The development of efficient enantioselective synthesis methods is critical for the industrial production of chiral drugs. wikipedia.orgchiralpedia.com Chiral chromanols, such as the derivatives of this compound, are important precursors for various pharmaceuticals. chemrxiv.orgresearchgate.netrsc.org The ability to scale up these syntheses from the laboratory to an industrial level is a key challenge that involves considerations of cost, efficiency, and catalyst stability. chiralpedia.com

Biocatalytic methods, like the one using Lactobacillus paracasei BD101, are particularly well-suited for industrial scale-up due to their high efficiency, mild reaction conditions, and environmental benefits. sci-hub.senih.gov The successful gram-scale synthesis of (S)-6-chlorochroman-4-ol with high yield and enantiopurity highlights the potential for commercial production. sci-hub.senih.gov This method provides a practical and green alternative to chemical synthesis routes. sci-hub.se

Besides biocatalysis, transition metal-catalyzed asymmetric synthesis is another powerful strategy. chemrxiv.org For instance, RuPHOX-Ru catalyzed asymmetric hydrogenation has been used to produce chiral 3-substituted chromanols with high yields and excellent enantioselectivities. researchgate.net The scalability of such processes is a significant advantage for industrial applications. researchgate.net The development of recyclable and robust catalysts is an ongoing area of research aimed at making these processes more economically viable on a large scale. chiralpedia.com

Specific Synthetic Routes and Modifications for this compound Precursors

Synthesis of 5-Amino-6-chlorochroman-8-carboxylic acid as a Key Intermediate

A crucial intermediate for the synthesis of several potent 5-HT4 receptor agonists is 5-amino-6-chlorochroman-8-carboxylic acid. tandfonline.comresearchgate.netresearchgate.netfigshare.com Efficient and high-yielding synthetic routes for this compound have been developed, with significant improvements over earlier methods. tandfonline.comresearchgate.net These modifications focus on avoiding toxic and corrosive reagents, reducing reaction temperatures, and minimizing the number of synthetic steps and purification procedures. tandfonline.comresearchgate.net

One improved synthesis avoids the use of silica gel column purifications, which is a significant advantage for large-scale production. tandfonline.comresearchgate.net The optimized route has been shown to be concise and practical, providing the target compound with high purity. researchgate.net The reactivity of certain steps has been enhanced by strategic placement of substituents; for example, the presence of a chlorine atom at the para position can increase the electron density on a phenolic hydroxyl group through a mesomeric effect, facilitating reactions at room temperature. researchgate.net

Utilization of 2-Chlorochroman in the Synthesis of Complex Molecules

The chroman scaffold is a fundamental structural motif found in many biologically active compounds. sci-hub.senih.gov The functionalization of the chroman ring system, including the introduction of substituents like a chloro group, allows for the synthesis of a diverse range of complex molecules. beilstein-journals.org Automated synthesis platforms have been developed to facilitate the iterative assembly of building blocks, enabling the construction of complex natural product-like structures. nih.gov

For example, the synthesis of complex molecules can involve the derivatization of a chroman precursor. The use of building blocks with pre-defined stereochemistry and functionality allows for the stereoselective construction of intricate molecular architectures. nih.gov These advanced synthetic strategies, combined with a growing toolbox of chiral catalysts, provide access to a wide array of chroman derivatives with potential applications in drug discovery and materials science. chemrxiv.orgnih.gov

Derivatization Strategies for this compound

Derivatization is a common strategy used to modify the chemical structure of a lead compound to enhance its biological activity, improve its physicochemical properties, or facilitate its analysis. jfda-online.comrsc.org For this compound, derivatization can be employed to create a library of related compounds for structure-activity relationship (SAR) studies.

Common derivatization reactions for a ketone functional group, such as the one in this compound, include reduction to the corresponding alcohol, as seen in the biocatalytic reduction to 8-chlorochroman-4-ol. sci-hub.senih.gov Further reactions can be carried out on the hydroxyl group. The aromatic ring of the chroman system can also be functionalized through various electrophilic aromatic substitution reactions.

Additionally, the chroman-4-one scaffold can undergo reactions at the C2 and C3 positions. For instance, the synthesis of 2-(2-(1-benzyl-1H-indol-3-yl)ethyl)-8-bromo-6-chlorochroman-4-one involves a Michael addition to introduce a substituent at the C2 position. molaid.com Such derivatization strategies are crucial for exploring the chemical space around the this compound core and for the development of new therapeutic agents. solubilityofthings.com

Introduction of Heterofunctional Groups to Enhance Bioactivity

The bioactivity and pharmacokinetic profiles of chroman-4-one derivatives can be significantly enhanced by introducing various heterofunctional groups. A primary motivation for these modifications is to increase the hydrophilicity of the molecule, which can be crucial for its effectiveness in biological systems. acs.org Research has focused on introducing groups like terminal hydroxyls, carboxylic acids, esters, and amides into the side chain at the 2-position of the chroman-4-one core to improve properties for in vitro and in vivo testing. acs.org

The principal synthetic route to achieve these modifications often begins with a base-promoted Aldol condensation between a substituted 2'-hydroxyacetophenone and a suitable aldehyde. acs.orghelsinki.fi This is followed by an intramolecular oxa-Michael ring closure that forms the chroman-4-one scaffold. acs.orghelsinki.fi By using aldehydes that already contain the desired heterofunctional group (or a protected version thereof), a diverse library of derivatives can be created. For instance, analogues featuring hydrogen bond-accepting groups, such as pyridyl or ester moieties, have been synthesized and shown to be potent and selective inhibitors of enzymes like Sirtuin 2 (SIRT2). acs.org The introduction of these groups aims to improve interactions with biological targets and enhance pharmacokinetic properties. acs.org

| Functional Group | Purpose of Introduction | Synthetic Approach | Reference |

|---|---|---|---|

| Hydroxyl, Carboxylic Acid, Ester, Amide | Increase hydrophilicity; improve pharmacokinetic properties. | Incorporated via the aldehyde in an Aldol condensation/oxa-Michael addition sequence. | acs.org |

| Pyridyl Moieties | Serve as hydrogen bond acceptors to enhance enzyme inhibition. | Incorporated via the aldehyde component in the initial condensation reaction. | acs.org |

| Aromatic/Aliphatic Heterocycles | Replace phenyl rings to increase hydrophilicity and explore spatial limitations of target enzymes. | Substitution reactions on a pre-formed chroman-4-one scaffold or use of a heterocycle-containing aldehyde. | acs.orghelsinki.fi |

Synthesis of Oxime and Oxime Ether Derivatives

The carbonyl group at the C4 position of the chroman-4-one ring is a versatile handle for chemical modification. One common derivatization is its conversion into an oxime or an oxime ether. mdpi.comresearchgate.net These functional groups are significant in medicinal chemistry, known to be present in compounds with a range of biological activities. mdpi.comnih.gov

The synthesis of an oxime from a chroman-4-one, such as this compound, is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride. mdpi.com This reaction can be performed in a solvent like ethanol with a base. mdpi.com The resulting oxime can exist as E and Z geometric isomers. mdpi.com

Further modification leads to oxime ethers. These are generally synthesized from the parent oxime via O-alkylation using various alkylating agents, such as alkylaminoethyl halides. nih.gov Alternatively, oxime ethers can be prepared directly from the chroman-4-one by reacting it with the corresponding alkoxyamine hydrochloride (e.g., methoxyamine hydrochloride) in a solvent like pyridine, which often serves as both the solvent and the base. mdpi.com This direct approach often favors the formation of a single geometric isomer. mdpi.com

| Derivative Type | Key Reagents | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Oxime | Hydroxylamine hydrochloride, Base (e.g., KOH) | Reaction in a solvent such as ethanol. | mdpi.com |

| Oxime Ether (from Oxime) | Oxime, Alkylaminoethyl halide | O-alkylation reaction. | nih.gov |

| Oxime Ether (from Ketone) | Alkoxyamine hydrochloride (e.g., methoxy-, ethoxy-, benzyloxyamine hydrochloride) | Refluxing in pyridine. | mdpi.com |

Formation of Spirochromanones from Chroman-4-one Scaffolds

Spirocyclic compounds, where two rings share a single atom, represent a unique class of molecules with diverse biological activities. researchgate.net The synthesis of spirochromanones, particularly those incorporating a heterocyclic ring like isoxazolidine, often relies on cycloaddition reactions. researchgate.netrsc.org

The most prominent method for constructing spiro-isoxazolidine derivatives from a chroman-4-one scaffold is the 1,3-dipolar cycloaddition reaction. rsc.orgchim.it This reaction involves a "dipolarophile" (an alkene) and a "1,3-dipole" (such as a nitrone). To apply this to a chroman-4-one, the ketone must first be converted into a suitable dipolarophile, commonly an exocyclic alkene at the C3 position (e.g., 3-methylene-chroman-4-one). This intermediate can then react with a nitrone to yield a spiro-isoxazolidine, where the spiro center is at the C3 position of the chroman-4-one ring. rsc.org The reaction can be regio- and stereoselective, with factors like the choice of catalyst, solvent, and temperature influencing the outcome. chim.it For instance, the synthesis of novel tetrahydrospiro[chromeno-isoxazole-indolinone] derivatives has been achieved through the 1,3-dipolar cycloaddition of 2H-chromenes with N-arylisatin nitrones in an aqueous medium. researchgate.net

| Reaction Component | Role | Example Compound/Class | Reference |

|---|---|---|---|

| Dipolarophile | The alkene component in the cycloaddition. | Exocyclic alkenes derived from chroman-4-one (e.g., 3-methylene-chroman-4-one), 2H-Chromenes. | researchgate.netrsc.org |

| 1,3-Dipole | The three-atom component that reacts with the double bond. | Nitrones (e.g., C,N-diarylnitrones, N-arylisatin nitrones). | researchgate.netchim.itmdpi.com |

| Product | The resulting spirocyclic compound. | Spiro-isoxazolidines, Tetrahydrospiro[chromeno-isoxazole-indolinone]. | researchgate.netrsc.org |

List of Compounds

| Compound Name |

|---|

| 2H-chromene |

| 3-methylene-chroman-4-one |

| This compound |

| Alkoxyamine hydrochloride |

| Alkylaminoethyl halide |

| Benzyloxyamine hydrochloride |

| C,N-diarylnitrone |

| Ethoxyamine hydrochloride |

| Hydroxylamine hydrochloride |

| Methoxyamine hydrochloride |

| N-arylisatin nitrone |

| Naringenin |

| Spiro-isoxazolidine |

| Tetrahydrospiro[chromeno-isoxazole-indolinone] |

Structure Activity Relationships Sar and Molecular Design of 8 Chlorochroman 4 One Analogues

Influence of Substituents on Biological Activity within Chroman-4-one Frameworksnih.govresearchgate.net

Research into chroman-4-one analogues, particularly as inhibitors of the Sirtuin 2 (SIRT2) enzyme, has revealed specific structure-activity relationships (SAR) that govern their potency. nih.govresearchgate.net An intact carbonyl group and substituents at the 2-, 6-, and 8-positions have been identified as crucial for high potency. nih.govacs.orgnih.gov

The presence and position of halogen substituents on the aromatic ring of the chroman-4-one core significantly modulate biological activity. Studies have shown that substituents on the aromatic system are essential for inhibitory action; for instance, 2-pentylchroman-4-one, which lacks any aromatic substituents, showed a complete loss of inhibitory activity against SIRT2. nih.govacs.org

Key findings on the positional effects of halogens include:

Dual Substitution: Disubstitution at the 6- and 8-positions with larger, electron-withdrawing halogens is favorable for potency. nih.govnih.gov

Significance of the 6-Position: The substituent at the 6-position appears to be more critical for activity than the one at the 8-position. nih.govacs.org A compound lacking a substituent at the 6-position was found to be significantly less potent. nih.govacs.org

Interchangeability and Size: The specific halogen can be varied while retaining potency. Replacing the 6-chloro substituent in 8-bromo-6-chloro-2-pentylchroman-4-one with a larger but less electronegative 6-bromo group (to form 6,8-dibromo-2-pentylchroman-4-one) was well-tolerated and resulted in a highly potent SIRT2 inhibitor. nih.govacs.org In fact, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one study, with an IC₅₀ value of 1.5 μM. nih.govnih.gov

Fluorine Substitution: Interestingly, a difluorinated analogue with smaller but more electronegative substituents was considerably less active than other dihalogenated derivatives, suggesting that while electron-withdrawing properties are important, they are not the sole determinant of strong inhibition and that substituent size also plays a crucial role. nih.govacs.org

| Compound | Substituent at R¹ (Position 6) | Substituent at R² (Position 8) | SIRT2 Inhibition IC₅₀ (μM) |

|---|---|---|---|

| 8-Bromo-6-chloro-2-pentylchroman-4-one | Cl | Br | 4.5 |

| 6,8-Dibromo-2-pentylchroman-4-one | Br | Br | 1.5 |

| 6,8-Difluoro-2-pentylchroman-4-one | F | F | Less active than other dihalogenated derivatives |

| 2-Pentylchroman-4-one | H | H | Inactive |

The electronic nature of the substituents on the aromatic ring dramatically alters the biological activity of chroman-4-one derivatives. nih.gov Research consistently indicates that electron-withdrawing groups on the aromatic ring are crucial for potent inhibitory activity. acs.org Electron-poor chroman-4-ones generally exhibit greater potency as SIRT2 inhibitors compared to their electron-rich counterparts. nih.govacs.org

For example, the replacement of a halogen with an electron-donating methoxy (B1213986) group led to a significant decrease in inhibitory activity. acs.org Conversely, substituting a 6-chloro group with another strong electron-withdrawing group, such as a nitro group, resulted in a similar level of activity, reinforcing the importance of this electronic property for potency. acs.org This suggests that the primary role of these substituents is to lower the electron density of the aromatic ring, which likely enhances interactions with the biological target. nih.govacs.org

Computational Chemistry and Molecular Modeling in 8-Chlorochroman-4-one Research

Computational methods are integral to understanding the SAR of this compound and its analogues at a molecular level. gu.se Techniques such as molecular docking, homology modeling, and quantum chemical analysis provide insights into how these compounds interact with their biological targets, thereby guiding the design of more potent and selective molecules. nih.govmdpi.com

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its preferred orientation and binding affinity. mdpi.com Such studies have been employed to elucidate the interactions of chroman-4-one derivatives with various enzymes.

Pteridine (B1203161) Reductase 1 (PTR1): In studies targeting parasitic enzymes, chroman-4-one analogues were docked into the active sites of Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). nih.gov These computational studies, complemented by X-ray crystallography, helped to explain the observed inhibitory activity and the differences in binding modes between chroman-4-one and related chromen-4-one scaffolds. nih.gov

Sirtuin 2 (SIRT2): Modeling of a 3-pyridyl substituted chroman-4-one showed that the pyridyl moiety has an optimal geometry to form a hydrogen bond with the Gln142 residue at the end of a hydrophobic channel in the enzyme's active site. acs.org

| Target Protein | Chroman-4-one Analogue | Key Predicted Interactions | Reference |

|---|---|---|---|

| Sirtuin 2 (SIRT2) | 3-Pyridyl substituted chroman-4-one | Hydrogen bond with Gln142 | acs.org |

| Pteridine Reductase 1 (PTR1) | Chroman-4-one analogues | Binding within the biopterin (B10759762) binding site | nih.gov |

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a related protein. This approach was utilized in the study of chroman-4-one-based SIRT2 inhibitors. acs.org A homology model of human SIRT2 was built to propose a binding mode for the inhibitors. acs.org This model provided a structural rationale for the observed SAR data, such as the finding that bulky groups attached directly to the chroman-4-one ring system diminish the inhibitory effect, suggesting spatial constraints within the binding pocket. nih.govacs.org

Quantum chemical analyses are used to study the electronic structure and reactivity of molecules. researchgate.net While specific studies on the electronic transitions of this compound are not detailed in the provided context, research on related 3-formylchromones with halogen substitutions provides insight into the methodologies used. researchgate.net In such studies, electrophilic reactivities are evaluated using calculations of Fukui functions and spin densities to predict the most reactive sites for nucleophilic attack. researchgate.netresearchgate.net This type of analysis helps to explain how the presence of a chlorine atom on the aromatic ring alters the electronic properties and, consequently, the reactivity of the molecule. researchgate.net These theoretical calculations of electronic properties and radical stability can be correlated with the biological mechanisms of action, aiding in the design of improved chromone (B188151) analogues. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a cornerstone of modern computational drug design, defining a molecule's essential structural features for biological activity. nih.gov This approach identifies the spatial arrangement of key chemical functionalities, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, that are critical for molecular recognition at a biological target. nih.govplos.org For analogues of this compound, pharmacophore modeling serves as a powerful tool to distill complex structure-activity relationship (SAR) data into a three-dimensional query for discovering novel, structurally diverse ligands. nih.govnih.gov

The process begins with a set of active molecules, from which a common feature pharmacophore model is generated. This model represents a hypothesis of the crucial interactions required for binding to a specific target. nih.gov For the chroman-4-one scaffold, key pharmacophoric features often include:

The carbonyl oxygen at position 4, which typically acts as a hydrogen bond acceptor.

The ether oxygen within the chroman ring, also a potential hydrogen bond acceptor. nih.gov

The aromatic ring system, which can engage in π-π stacking or hydrophobic interactions. nih.gov

Substituents on the chroman ring system, like the chlorine atom at position 8, which can modulate the electronic properties and provide additional hydrophobic or halogen-bonding interactions.

Once a pharmacophore model is developed and validated, it is employed in virtual screening campaigns. nih.gov This involves searching large databases of chemical compounds to identify molecules that match the pharmacophoric query. researchgate.net Hits from this initial screening are then typically subjected to further computational filtering, such as molecular docking, to predict their binding mode and affinity within the target's active site. nih.govijpsdronline.com This combined approach enhances the efficiency of hit identification by rapidly narrowing down vast chemical libraries to a manageable number of promising candidates for synthesis and biological evaluation. nih.govplos.org

For chroman-4-one derivatives, which have been investigated as inhibitors of enzymes like pteridine reductase 1 (PTR1), pharmacophore models can be generated based on the known binding modes of active compounds. nih.govnih.gov For example, a model might specify the necessity of a hydrogen bond acceptor interacting with a key residue like Ser95 and a π-sandwich interaction involving the chroman moiety, as observed in crystal structures of related compounds. nih.gov By screening databases with such a model, researchers can identify novel scaffolds that present the same key features in the correct spatial orientation, potentially leading to the discovery of new lead compounds with improved potency or different physicochemical properties.

The table below summarizes the potential pharmacophoric features derived from the general chroman-4-one scaffold, which are essential for building predictive models for virtual screening.

| Pharmacophoric Feature | Corresponding Structural Moiety in Chroman-4-one | Potential Interaction Type |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen at C4 | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) | Ether Oxygen at C1 | Hydrogen Bonding |

| Aromatic Ring (AR) | Benzene (B151609) ring of the chroman core | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Feature (HY) | Fused ring system, Alkyl/Aryl substituents | Hydrophobic Interaction |

| Halogen Bond Donor | Chlorine at C8 | Halogen Bonding |

Biological Activities and Mechanisms of Action of 8 Chlorochroman 4 One Derivatives

Anticancer and Antiproliferative Properties.researchgate.netnih.govacs.orgsigmaaldrich.com

The anticancer and antiproliferative properties of 8-chlorochroman-4-one derivatives have been a primary focus of research. These compounds have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including the inhibition of specific enzymes and interference with the cell cycle.

Inhibition of Sirtuin 2 (SIRT2) and Antiproliferative Effects in Cancer Cell Lines.researchgate.netacs.orgsigmaaldrich.com

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a promising target for cancer therapy. acs.org Studies have shown that certain this compound derivatives are potent and selective inhibitors of SIRT2. researchgate.netacs.org The inhibitory activity is influenced by the substitution pattern on the chroman-4-one scaffold, with electron-withdrawing groups at the 6- and 8-positions being favorable for activity. researchgate.net For instance, a 6-bromo-8-chloro-chroman-4-one derivative exhibited significant SIRT2 inhibition with an IC50 value of 1.8 μM. acs.org This inhibition of SIRT2 correlates with the antiproliferative effects observed in various cancer cell lines, suggesting that the anticancer activity of these compounds is, at least in part, mediated through the SIRT2 pathway. acs.orgsigmaaldrich.com The inhibition of SIRT2 by these derivatives leads to an increase in the acetylation of α-tubulin, indicating that SIRT2 is a likely target within the cancer cells. acs.org

Table 1: SIRT2 Inhibition by this compound Derivatives

| Compound | Substitution | SIRT2 IC50 (μM) |

|---|---|---|

| 6-bromo-8-chloro-chroman-4-one derivative | 6-Bromo, 8-Chloro | 1.8 acs.org |

The inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.

Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase).uliege.bedovepress.comijbs.combiomolther.orgmdpi.comnih.gov

A key mechanism through which this compound derivatives exert their antiproliferative effects is by inducing cell cycle arrest, primarily in the G0/G1 phase. uliege.bedovepress.comijbs.combiomolther.orgmdpi.comnih.gov This arrest prevents cancer cells from progressing through the cell cycle and replicating. Flow cytometry analyses of glioma cells treated with certain phenylurea-type 2,2-dimethylchromans, which are structurally related to this compound, demonstrated a clear arrest in the G0/G1 phase. uliege.be This effect is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1, CDK4, and CDK6. dovepress.commdpi.com For example, some anticancer compounds have been shown to induce G0/G1 arrest by downregulating the protein levels of cyclin-dependent kinase 1 (CDK1) and cyclin D1. mdpi.com The induction of G0/G1 phase arrest is a common mechanism for various anticancer agents and highlights a critical pathway through which these chroman derivatives can inhibit tumor growth. ijbs.combiomolther.orgnih.gov

Cytotoxic vs. Cytostatic Effects in Glioma Cells.uliege.bescielo.brnih.govmolaid.comallaboutcancer.fi

The effects of this compound derivatives on cancer cells can be either cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting). allaboutcancer.fi In the context of glioma cells, studies on related chroman derivatives have revealed both types of effects. uliege.be For instance, computer-assisted phase-contrast videomicroscopy showed that certain phenylurea-type 2,2-dimethylchroman (B156738) derivatives displayed cytostatic effects on U373 glioma cells, while others exhibited cytotoxic properties. uliege.bemolaid.com This distinction is crucial for understanding the therapeutic potential of these compounds. Cytostatic agents can halt tumor progression, while cytotoxic agents can actively reduce tumor mass. The specific effect often depends on the chemical structure of the derivative and the specific glioma cell line being tested. uliege.be Some studies on other anticancer agents have also highlighted the ability to induce apoptosis (a form of programmed cell death) in glioma cells, which is a key indicator of cytotoxic activity. nih.gov

Evaluation against Specific Human Cancer Cell Lines (e.g., MCF-7, A549).researchgate.netnih.govacs.orgsigmaaldrich.compensoft.nettjnpr.orgjksus.orgajgreenchem.com

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, with notable activity observed against breast cancer (MCF-7) and lung carcinoma (A549) cells. researchgate.netnih.govacs.orgsigmaaldrich.com The antiproliferative effects in these cell lines have been shown to correlate well with the SIRT2 inhibitory potency of the compounds. researchgate.netacs.orgsigmaaldrich.com For example, two potent SIRT2 inhibitors based on the chroman-4-one scaffold demonstrated significant antiproliferative activity in both MCF-7 and A549 cell lines. acs.orgsigmaaldrich.com Other studies have also reported the cytotoxic effects of various compounds against these cell lines, with some exhibiting selectivity for cancer cells over normal cells. nih.govpensoft.net The IC50 values, which represent the concentration required to inhibit 50% of cell growth, are a key metric in these evaluations. tjnpr.orgjksus.orgajgreenchem.com

Table 2: Anticancer Activity of Chroman-4-one Derivatives against Specific Cancer Cell Lines

| Compound Type | Cell Line | Activity Noted |

|---|---|---|

| This compound derivatives | MCF-7 (Breast Cancer) | Antiproliferative acs.orgsigmaaldrich.com |

| This compound derivatives | A549 (Lung Carcinoma) | Antiproliferative acs.orgsigmaaldrich.com |

| 3-chlorophenylchromanone derivative | A549 (Lung Carcinoma) | Strong cytotoxicity nih.gov |

This table summarizes the observed activities of different chroman-4-one derivatives against specific human cancer cell lines.

Anti-inflammatory and Analgesic Potential.nih.govmdpi.comnih.govmdpi.comfrontiersin.org

While the primary focus has been on anticancer properties, there is emerging evidence for the anti-inflammatory and analgesic potential of compounds structurally related to this compound. Inflammation and pain are often interconnected, and agents that can modulate these pathways are of significant therapeutic interest. nih.gov Research on various heterocyclic compounds, including those with structures analogous to chromanones, has demonstrated their ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.govfrontiersin.org The development of new analgesic and anti-inflammatory agents is an active area of research, and the chroman-4-one scaffold may offer a promising starting point for the design of such compounds. mdpi.com

Antimicrobial Activities (Antibacterial, Antifungal).researchgate.netbiomedpharmajournal.orgmdpi.commdpi.comturkjps.orgnih.govmdpi.com

In addition to their anticancer and potential anti-inflammatory effects, chroman-4-one derivatives have been investigated for their antimicrobial properties. researchgate.net The chroman-4-one structural motif is found in many natural products and synthetic compounds that exhibit a range of biological activities, including antibacterial and antifungal effects. researchgate.net Studies on various heterocyclic compounds, including piperidin-4-ones and indole (B1671886) derivatives, have demonstrated significant antimicrobial activity against a spectrum of bacteria and fungi. biomedpharmajournal.orgmdpi.comturkjps.org For example, some newly synthesized compounds have shown good activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. mdpi.comnih.govmdpi.com The structural features of these molecules play a crucial role in determining their antimicrobial potency and spectrum of activity. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-bromo-8-chloro-chroman-4-one |

| Phenylurea-type 2,2-dimethylchromans |

| 3-chlorophenylchromanone |

| α-tubulin |

| Cyclin D1 |

| CDK1 |

| CDK4 |

| CDK6 |

| Piperidin-4-ones |

Applications in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. acs.orgnih.gov This versatility has led to the investigation of chroman-4-one derivatives in the context of neurodegenerative diseases, which are often complex and multifactorial. nih.govworktribe.com Research has shown that derivatives of chroman-4-one are being explored as potential therapeutic agents for conditions like Alzheimer's disease by targeting various enzymes and pathways implicated in the disease's progression. nih.govworktribe.com

One area of focus is the inhibition of Sirtuin 2 (SIRT2), an enzyme linked to aging-related diseases, including neurodegenerative disorders. nih.gov A series of substituted chroman-4-one derivatives have been synthesized and assessed as potential SIRT2 inhibitors. acs.orgnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are important for inhibitory potency. acs.orgnih.gov Notably, the presence of larger, electron-withdrawing groups at the 6- and 8-positions was found to be favorable for activity. acs.orgnih.gov

One of the most potent and selective SIRT2 inhibitors identified in these studies was a derivative featuring substitutions at both the 6- and 8-positions. acs.orgresearchgate.net This highlights the potential of multi-substituted chroman-4-ones in the development of therapies for neurodegenerative diseases.

Beyond SIRT2, other research has focused on developing chromanone derivatives as multi-target-directed ligands for Alzheimer's disease. worktribe.com For instance, novel hybrids combining the chromanone scaffold with a 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) moiety have been designed to simultaneously inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in Alzheimer's disease pathology. worktribe.com

Table 1: Selected Chroman-4-one Derivatives with Activity in Neurodegenerative Disease Models

| Compound Name | Target | Activity | Reference |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | IC₅₀ = 4.5 µM | acs.org |

| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 | IC₅₀ = 1.5 µM | researchgate.net |

| Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid (C10) | AChE / MAO-B | AChE IC₅₀ = 0.58 µM; MAO-B IC₅₀ = 0.41 µM | worktribe.com |

5-HT4 Receptor Agonism and Cognitive Deficits

The serotonin (B10506) 4 (5-HT4) receptor is a significant target in the development of treatments for cognitive deficits associated with Alzheimer's disease. acs.org Agonism of the 5-HT4 receptor is believed to enhance cognitive function, making it a promising therapeutic strategy. researchgate.netnih.gov The chroman scaffold has been identified as a key structural component in the synthesis of potent 5-HT4 receptor agonists.

Specifically, a chlorinated chroman derivative, 5-amino-6-chlorochroman-8-carboxylic acid, has been identified as a crucial intermediate in the synthesis of several potent 5-HT4 receptor agonists. tandfonline.comresearchgate.net The development of practical and efficient synthetic routes to this key intermediate has been a focus of research, underscoring its importance in the drug discovery process for potential Alzheimer's therapies. tandfonline.comresearchgate.net The synthesis of this intermediate avoids the use of toxic reagents and has been optimized for large-scale production, which is a critical step for the development of new pharmaceuticals. tandfonline.com

The exploration of chroman-based structures as 5-HT4 receptor agonists demonstrates the utility of this chemical scaffold in targeting specific pathways to address the cognitive symptoms of neurodegenerative disorders.

Natural Product Synthesis and Fluorescent Probe Development

The chroman-4-one structural motif is a core component of numerous natural products that exhibit a wide range of biological activities. mdpi.combeilstein-journals.org This has made the chroman-4-one framework a valuable scaffold for the synthesis of complex natural products and their analogues. researchgate.net Various synthetic methodologies have been developed to construct the chroman-4-one ring system, including cascade radical annulation reactions, which allow for the efficient assembly of these important molecules. mdpi.commdpi.com

In a related application, the chromene scaffold, a close structural relative of chroman-4-one, has been utilized in the development of fluorescent probes for bioimaging. aip.org These probes are valuable tools in biological research for visualizing cellular processes and detecting specific analytes with high sensitivity and selectivity. nih.gov The photophysical properties of the chromene ring system make it an attractive platform for the design of such probes. aip.org While the general chroman-4-one and chromene scaffolds are important in these fields, specific examples of this compound derivatives being directly employed in the total synthesis of a natural product or as a fluorescent probe are not prominently featured in the reviewed literature. However, the versatility of the core structure suggests its potential for such applications.

Analytical and Spectroscopic Characterization Methods in 8 Chlorochroman 4 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 8-Chlorochroman-4-one. specac.combhu.ac.in By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map the carbon skeleton and the connectivity of atoms within the molecule. specac.combhu.ac.in

¹H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the chromanone core, specifically the methylene (B1212753) groups at positions 2 and 3, would appear as triplets due to coupling with each other. The aromatic protons would appear in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns dictated by the substitution on the benzene (B151609) ring.

¹³C NMR Spectroscopy offers direct insight into the carbon framework of the molecule. mdpi.com Each unique carbon atom in this compound would produce a distinct signal. specac.com The carbonyl carbon (C4) would be significantly deshielded, appearing at a high chemical shift value (typically in the 190-210 ppm range). mdpi.com The aromatic carbons would resonate in the 110-160 ppm region, while the aliphatic carbons at positions 2 and 3 would appear at much lower chemical shift values. The presence of the electronegative chlorine atom and the oxygen atom influences the chemical shifts of the nearby carbons. specac.com

2D NMR Spectroscopy , including techniques like COSY, HSQC, and HMBC, is employed to establish definitive structural assignments by showing correlations between different nuclei. uomustansiriyah.edu.iqarxiv.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons, such as those on the C2 and C3 positions of the chromanone ring. arxiv.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of which protons are attached to which carbons. arxiv.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure by connecting different fragments, for instance, linking the aliphatic protons to the aromatic ring carbons. libretexts.orgacs.org

While specific spectral data for this compound is not detailed in the provided search results, analysis of related chromanone derivatives confirms that these NMR techniques are standard for their characterization. uomustansiriyah.edu.iqdoi.org One study noted that the ¹H and ¹³C NMR spectral data for this compound were in agreement with previously reported data. physicsandmathstutor.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~4.5 (t) | ~67 |

| C3 | ~2.8 (t) | ~37 |

| C4 | - | ~192 |

| C4a | - | ~121 |

| C5 | ~7.5 (d) | ~128 |

| C6 | ~7.0 (t) | ~122 |

| C7 | ~7.3 (d) | ~125 |

| C8 | - | ~123 (C-Cl) |

| C8a | - | ~158 |

Note: These are estimated values based on general principles and data for analogous structures. Actual values may vary. (t = triplet, d = doublet)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. amazonaws.com For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features. physicsandmathstutor.com

The most prominent peaks would include:

Carbonyl (C=O) Stretch: A strong, sharp absorption band typically found in the region of 1680-1700 cm⁻¹ is indicative of the ketone group in the chromanone ring. specac.com

Aromatic C=C Stretch: The presence of the benzene ring would give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. msu.edu

C-O Stretch: The ether linkage within the chroman ring would produce a strong absorption band in the 1200-1300 cm⁻¹ range.

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. msu.edu

Aliphatic C-H Stretch: Absorptions for the methylene groups would be observed just below 3000 cm⁻¹. amazonaws.com

C-Cl Stretch: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a reference spectrum. specac.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Ether (C-O-C) | Stretch | 1200 - 1300 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Alkyl Halide (C-Cl) | Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound (molecular formula C₉H₇ClO₂), the molecular weight is 182.6 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. amazonaws.com

The fragmentation pattern provides structural clues. Common fragmentation pathways for chromanones involve cleavage of the heterocyclic ring. nih.gov Expected fragments for this compound could arise from:

Retro-Diels-Alder (RDA) reaction: A common fragmentation pathway for chromanones, leading to the loss of a neutral molecule like ethene from the dihydropyran ring.

Loss of CO: Cleavage of the carbonyl group can result in a fragment ion with a mass 28 units less than the parent ion.

Loss of Cl: The chlorine atom can be lost as a radical, leading to a significant fragment ion.

Analysis of the mass spectrum of the related 6-chlorochroman-4-one (B184904) shows a top peak at m/z 154 and a second highest at m/z 126, which likely correspond to fragments arising from RDA cleavage and subsequent loss of CO. msu.edu

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M]⁺ | 182 | 184 | Molecular Ion |

| [M-CO]⁺ | 154 | 156 | Loss of Carbon Monoxide |

| [M-C₂H₄]⁺ | 154 | 156 | Retro-Diels-Alder Fragmentation |

| [M-Cl]⁺ | 147 | - | Loss of Chlorine Radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Absorption Property Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions and conjugated systems. chemguide.co.ukdu.edu.eg The chromanone structure, containing a benzene ring conjugated with a carbonyl group, is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax). These absorptions are typically due to π → π* transitions within the conjugated aromatic system and n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. acs.org The position and intensity (molar absorptivity, ε) of these peaks are influenced by the solvent and the specific substitution pattern on the aromatic ring. While specific λmax values for this compound were not found in the search results, related chromanones are known to absorb in the UV region, typically between 200 and 400 nm. acs.orgmoravek.com

In the analysis of complex mixtures where the spectra of individual components overlap, derivative spectroscopy can be a powerful tool to enhance resolution and selectivity. By calculating the first or higher-order derivative of the absorbance spectrum, overlapping bands can be separated, allowing for the quantification of individual components that would otherwise be difficult to resolve. libretexts.org The Savitzky-Golay algorithm is a common numerical method used to calculate these derivatives. libretexts.org Gaussian fitting is another mathematical technique used to deconvolve overlapping spectral bands into their individual components, assuming each band has a Gaussian shape. This allows for the determination of the peak position, height, and width of each component in a complex spectrum.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of compounds like this compound. The method separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For purity analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity.

The purity of a sample is determined by injecting a solution into the HPLC system and monitoring the eluent with a detector, commonly a UV detector set at a wavelength where the compound absorbs strongly (its λmax). moravek.com A pure compound should ideally produce a single, sharp, and symmetrical peak in the resulting chromatogram. The presence of additional peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. This allows for the quantitative determination of purity, often expressed as a percentage of the main component's peak area relative to the total area of all peaks. doi.org

Table 4: Typical HPLC Parameters for Chromanone Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detection | UV Absorbance (e.g., at 254 nm or λmax) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 10-20 µL |

Future Perspectives and Research Gaps for 8 Chlorochroman 4 One

Exploration of Novel Derivatizations for Enhanced Bioactivity

The core structure of 8-chlorochroman-4-one allows for a wide range of chemical modifications to enhance its biological activity. Researchers are actively exploring the introduction of various functional groups at different positions of the chroman-4-one ring to create novel derivatives with improved therapeutic properties.

One promising area of research involves the synthesis of derivatives with substituents at the 2- and 3-positions of the chroman-4-one scaffold. For example, the introduction of an alkyl side chain at the 2-position and various heterofunctional groups like hydroxyl, carboxylic acid, ester, and amide moieties has been shown to improve pharmacokinetic properties while retaining potent and selective inhibitory activity against enzymes like SIRT2. acs.org The replacement of the phenyl ring at the 2-position with aromatic and aliphatic heterocycles is another strategy being investigated. acs.org

Furthermore, modifications at the 6- and 8-positions of the chroman-4-one ring have been found to be favorable for certain biological activities. researchgate.net For instance, the presence of electron-withdrawing groups at these positions has been associated with potent and selective SIRT2 inhibition. researchgate.net The synthesis of compounds like 8-bromo-6-chloro-2-pentylchroman-4-one, a potent SIRT2 inhibitor, highlights the potential of such derivatizations. researchgate.net

Future research will likely focus on creating extensive libraries of this compound derivatives with diverse substitutions to screen for a wide range of biological activities. This will involve employing various synthetic methodologies, including one-pot condensation reactions and multi-component approaches, to efficiently generate these novel compounds. researchgate.net

In-depth Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. While several studies have identified the biological activities of these compounds, the precise mechanisms of action often remain to be fully elucidated.

A key area of future investigation is the detailed study of the binding modes of these compounds with their target proteins. For instance, homology modeling has been used to propose a binding mode for chroman-4-ones with SIRT2, which has been consistent with structure-activity relationship (SAR) data. acs.org Further crystallographic and advanced spectroscopic studies are needed to validate these models and provide a more precise picture of the interactions.

Moreover, researchers are interested in understanding the downstream effects of these interactions. For example, potent SIRT2 inhibitors derived from chroman-4-one have shown antiproliferative effects in cancer cell lines, and this has been correlated with their SIRT2 inhibition potency. researchgate.netacs.org Future studies will aim to unravel the specific cellular pathways that are modulated by these compounds, leading to their observed biological effects. This could involve investigating their impact on processes like cell cycle progression and apoptosis. researchgate.net

Development of Green and Sustainable Synthesis Methods

The growing emphasis on environmental responsibility in the chemical industry is driving the development of green and sustainable methods for the synthesis of this compound and its derivatives. longdom.orgmdpi.comresearchgate.net Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. researchgate.net

Future research in this area will focus on several key principles of green chemistry:

Use of Safer Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-derived solvents is a primary goal. longdom.orgresearchgate.net

Catalysis: The use of catalysts, including biocatalysts like enzymes and whole-cell systems, can enable reactions to proceed under milder conditions, reducing energy consumption and waste. longdom.orgmdpi.comresearchgate.net For example, the enantioselective reduction of 6-chlorochroman-4-one (B184904) to (S)-6-chlorochroman-4-ol has been successfully achieved using Lactobacillus paracasei as a whole-cell biocatalyst. sci-hub.se

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. longdom.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. longdom.orgmdpi.com

The development of one-pot reactions and cascade radical cyclizations are also promising strategies for the efficient and sustainable synthesis of chroman-4-one derivatives. researchgate.net By embracing these green chemistry principles, the production of this compound and its analogs can become more environmentally friendly and economically viable. nih.gov

Translational Research and Pharmaceutical Development

The ultimate goal of research on this compound derivatives is to translate promising laboratory findings into clinically effective pharmaceuticals. nih.govsanofi.comeurogct.org This process, known as translational research, involves bridging the gap between basic scientific discoveries and their application in patient care. nih.govnih.gov

The journey from a promising compound to a marketable drug is long, complex, and expensive. nih.gov For derivatives of this compound, this will involve a series of rigorous preclinical and clinical studies to evaluate their efficacy, safety, and pharmacokinetic profiles.

A key aspect of translational research is the identification and validation of biomarkers. nih.gov Biomarkers are measurable indicators that can be used to assess the biological effects of a drug, predict patient response, and monitor disease progression. nih.gov For this compound derivatives targeting specific enzymes, for example, measuring the activity of that enzyme in patients could serve as a valuable biomarker.

The successful development of these compounds will likely involve collaborations between academic research institutions and pharmaceutical companies. nih.gov These partnerships can leverage the cutting-edge science from academia and the drug development expertise of industry to accelerate the translation of these promising compounds into new medicines. nih.govsanofi.comnpm.sg

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-chlorochroman-4-one, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted phenolic precursors under acidic conditions. For example, chlorination of chroman-4-one derivatives using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C yields this compound. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer : Core techniques include:

- ¹H/¹³C NMR : Assign peaks for the chroman ring (e.g., carbonyl carbon at ~190 ppm, aromatic protons in the 6.5–7.5 ppm range).

- FT-IR : Confirm ketone (C=O stretch at ~1680 cm⁻¹) and aromatic C-Cl (750–550 cm⁻¹).

- Mass Spectrometry (EI-MS) : Report molecular ion [M]⁺ and fragmentation patterns (e.g., loss of CO or Cl).

Cross-validate with melting point analysis and X-ray crystallography for structural confirmation .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize solvent systems (e.g., DMSO for solubility testing) and control variables like pH, temperature, and incubation time. Use triplicate experiments with positive/negative controls (e.g., known enzyme inhibitors). Validate results via dose-response curves (IC₅₀ calculations) and statistical analysis (e.g., ANOVA with p < 0.05 significance) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analysis of existing studies to identify variables (e.g., cell line specificity, assay protocols). Perform comparative studies under standardized conditions. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays) to validate mechanisms. Address discrepancies via sensitivity analysis, focusing on confounding factors like impurity profiles or solvent effects .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in vivo?

- Methodological Answer : Employ LC-MS/MS with isotopically labeled analogs (e.g., ¹³C or deuterated derivatives) to trace metabolites. Use liver microsomal assays (CYP450 enzymes) to identify phase I metabolites, followed by glucuronidation/sulfation studies for phase II metabolism. Pair with computational tools (e.g., molecular docking for enzyme-substrate interactions) to predict metabolic hotspots .

Q. How can computational modeling improve the understanding of this compound’s reactivity in synthetic modifications?

- Methodological Answer : Utilize density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., Cl substitution reactions) using software like Gaussian or ORCA. Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via in situ IR) .

Q. What experimental frameworks are critical for assessing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., halogen position, alkyl chain length) and evaluate bioactivity changes. Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with activity. Include crystallographic data to analyze conformational effects on binding affinity .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound analogs?

- Methodological Answer : Re-run spectra under identical conditions (solvent, temperature, instrument calibration). Compare with literature data for analogous compounds. If contradictions persist, use 2D NMR (COSY, HSQC) to resolve signal overlap or employ X-ray crystallography for unambiguous structural confirmation .

Q. What are best practices for curating and sharing datasets on this compound in public repositories?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like PubChem or Zenodo, ensuring metadata includes synthesis protocols, characterization details, and assay conditions. Adopt standardized formats (e.g., SDF for chemical structures, CSV for bioactivity data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.